4-[9-(4-Hydroxyphenyl)fluoren-9-yl]phenol;methanesulfonic acid
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Overview
Description
4-[9-(4-Hydroxyphenyl)fluoren-9-yl]phenol;methanesulfonic acid is a complex organic compound with the molecular formula C₂₇H₂₆O₈S₂ It is characterized by the presence of a fluorenyl group substituted with hydroxyphenyl groups and a methanesulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[9-(4-Hydroxyphenyl)fluoren-9-yl]phenol involves the condensation reaction of 9-fluorenone with phenol in the presence of acidic catalysts. Bifunctional ionic liquids containing sulfonic acid and sulfhydryl groups have been shown to be effective catalysts for this reaction, achieving nearly 100% conversion of 9-fluorenone with high selectivity for the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the use of acidic ionic liquids as catalysts. These catalysts not only enhance the reaction rate but also improve the selectivity and yield of the product. The use of bifunctional ionic liquids is particularly advantageous due to their recyclability and reduced environmental impact compared to traditional catalysts .
Chemical Reactions Analysis
Types of Reactions
4-[9-(4-Hydroxyphenyl)fluoren-9-yl]phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The fluorenyl group can be reduced to form dihydrofluorene derivatives.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrofluorene derivatives.
Substitution: Ethers and esters of the hydroxyphenyl groups.
Scientific Research Applications
4-[9-(4-Hydroxyphenyl)fluoren-9-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of polymers and advanced materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 4-[9-(4-Hydroxyphenyl)fluoren-9-yl]phenol involves its interaction with various molecular targets and pathways. The hydroxyphenyl groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets. The methanesulfonic acid moiety can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
9,9-Bis(4-hydroxyphenyl)fluorene: Similar structure but lacks the methanesulfonic acid moiety.
Bisphenol A: Contains two hydroxyphenyl groups but has a different central core structure.
4,4’-Dihydroxybiphenyl: Contains two hydroxyphenyl groups but lacks the fluorenyl core.
Uniqueness
4-[9-(4-Hydroxyphenyl)fluoren-9-yl]phenol is unique due to the presence of both the fluorenyl core and the methanesulfonic acid moiety. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
211447-74-4 |
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Molecular Formula |
C27H26O8S2 |
Molecular Weight |
542.6 g/mol |
IUPAC Name |
4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol;methanesulfonic acid |
InChI |
InChI=1S/C25H18O2.2CH4O3S/c26-19-13-9-17(10-14-19)25(18-11-15-20(27)16-12-18)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25;2*1-5(2,3)4/h1-16,26-27H;2*1H3,(H,2,3,4) |
InChI Key |
BQLVPDAGKLROTL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O |
Origin of Product |
United States |
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